2-((4,6-Dimethylquinazolin-2-yl)amino)-6-methylpyrimidin-4(1H)-one
Overview
Description
2-((4,6-Dimethylquinazolin-2-yl)amino)-6-methylpyrimidin-4(1H)-one is a heterocyclic compound that features both quinazoline and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,6-Dimethylquinazolin-2-yl)amino)-6-methylpyrimidin-4(1H)-one typically involves the condensation of 4,6-dimethylquinazoline with 6-methylpyrimidin-4-one under specific reaction conditions. The process may involve the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and the use of Lewis acids can be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-((4,6-Dimethylquinazolin-2-yl)amino)-6-methylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-((4,6-Dimethylquinazolin-2-yl)amino)-6-methylpyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of 2-((4,6-Dimethylquinazolin-2-yl)amino)-6-methylpyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylpyrimidine: Similar in structure but lacks the quinazoline ring.
4,6-Dimethylquinazoline: Contains the quinazoline ring but not the pyrimidine moiety.
6-Methylpyrimidin-4-one: Similar pyrimidine structure but without the quinazoline component.
Uniqueness
2-((4,6-Dimethylquinazolin-2-yl)amino)-6-methylpyrimidin-4(1H)-one is unique due to the presence of both quinazoline and pyrimidine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(4,6-dimethylquinazolin-2-yl)amino]-4-methyl-1H-pyrimidin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O/c1-8-4-5-12-11(6-8)10(3)17-15(18-12)20-14-16-9(2)7-13(21)19-14/h4-7H,1-3H3,(H2,16,17,18,19,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIANWDWSUAWRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=CC(=O)N3)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70347676 | |
Record name | AC1LDQIA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70347676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332074-09-6 | |
Record name | AC1LDQIA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70347676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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